
(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and two chlorine atoms attached to a phenyl ring. The presence of these functional groups makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of (S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride typically involves several steps:
Synthetic Routes: The synthesis begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include esterification, amination, and chlorination reactions.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Análisis De Reacciones Químicas
(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, which may have different chemical properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may be useful in different chemical contexts.
Substitution: The amino and chlorine groups in the compound can participate in substitution reactions, leading to the formation of new derivatives with potentially enhanced properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by this compound include signal transduction pathways, metabolic pathways, and other cellular processes. The exact mechanism depends on the specific context and application.
Comparación Con Compuestos Similares
(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride and other substituted phenylpropanoates share structural similarities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H14Cl3NO2 |
|---|---|
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
ethyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7;/h3-5,10H,2,6,14H2,1H3;1H/t10-;/m0./s1 |
Clave InChI |
WTZLNIDVFBQYAB-PPHPATTJSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl |
SMILES canónico |
CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B13116936.png)
![tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate](/img/structure/B13116939.png)
![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
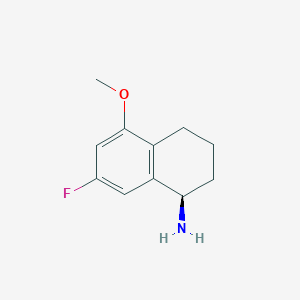
![5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride](/img/structure/B13116950.png)

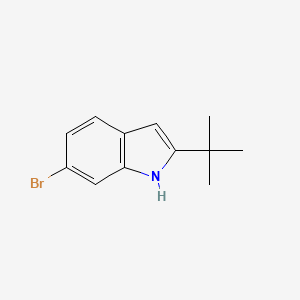
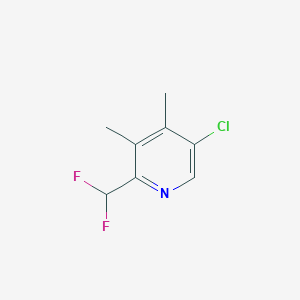
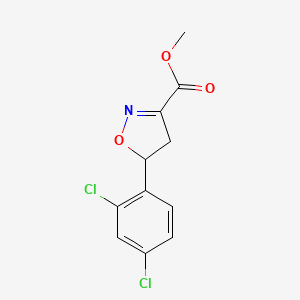
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
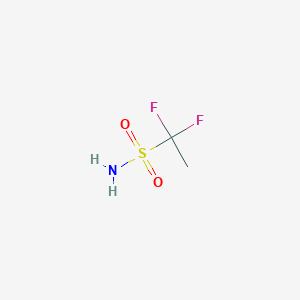
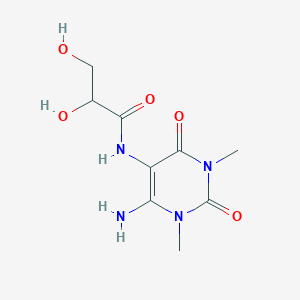
![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)

